1-Methyl-4-(oxolan-2-yl)piperazine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
357916-06-4 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-methyl-4-(oxolan-2-yl)piperazine |
InChI |
InChI=1S/C9H18N2O/c1-10-4-6-11(7-5-10)9-3-2-8-12-9/h9H,2-8H2,1H3 |
InChI Key |
UOXKEURWHFVZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCCO2 |
Origin of Product |
United States |
Nucleophilic Substitution:this is a Direct Approach Using a Pre Activated Oxolane Ring. the Secondary Amine of 1 Methylpiperazine Acts As a Nucleophile, Displacing a Leaving Group at the C2 Position of the Oxolane.
Reaction: 1-Methylpiperazine (B117243) + 2-Chlorotetrahydrofuran → 1-Methyl-4-(oxolan-2-yl)piperazine + HCl
Mechanism: This reaction is a classical SN2 substitution. The nitrogen atom of piperazine (B1678402) attacks the carbon bearing the chlorine atom, leading to the formation of the C-N bond and the expulsion of the chloride ion. A base is typically added to neutralize the HCl by-product.
Reductive Amination:this is a Highly Versatile and Widely Used Method for Forming C N Bonds.mdpi.comit Involves the Reaction of a Ketone or Aldehyde or Its Equivalent, Like a Lactone with an Amine in the Presence of a Reducing Agent.
Reaction: 1-Methylpiperazine (B117243) + γ-Butyrolactone + Reducing Agent → 1-Methyl-4-(oxolan-2-yl)piperazine
Mechanism: The lactone is first reduced to the corresponding lactol (2-hydroxytetrahydrofuran). This cyclic hemiacetal is in equilibrium with the open-chain 4-hydroxybutanal. The amine condenses with the aldehyde to form an iminium ion intermediate, which is then reduced in situ by a hydride source (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride) to yield the final amine product. A migrative variant of reductive amination has also been developed to access isomeric amines by rearranging the carbon skeleton. nih.govchemrxiv.org
Michael Addition to Dihydrofuran:the Reaction of an Amine with an Enol Ether Like 2,3 Dihydrofuran Provides Another Route.
Derivatization Strategies for this compound
Derivatization of a parent molecule is a cornerstone of medicinal chemistry, used to fine-tune its properties or to create tools for biological investigation.
Chemical Modifications at the Piperazine Nitrogen Atoms
The piperazine ring in the title compound has two tertiary nitrogen atoms. While direct functionalization is limited, modifications can be achieved by altering the substituents.
Modification of the N-Methyl Group: The N-methyl group can be a site for modification. Demethylation reactions can be performed to yield the secondary amine, 1-(oxolan-2-yl)piperazine. This unmasked secondary amine is then a versatile handle for introducing a wide variety of new functional groups through N-alkylation or N-acylation, allowing for the synthesis of a library of analogues. mdpi.com
Quaternization: The tertiary nitrogen atoms can be quaternized by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. This modification dramatically increases the polarity and water solubility of the compound.
N-Oxide Formation: The tertiary amine functionalities can be oxidized to their corresponding N-oxides, a strategy sometimes used to alter the metabolic profile and pharmacokinetic properties of a drug.
The introduction of different substituents on the piperazine nitrogen can significantly impact biological activity. For instance, in a series of chalcone (B49325) inhibitors, the presence of an N-methyl group on the piperazine improved acetylcholinesterase (AChE) inhibitory potency compared to the unsubstituted analogue. mdpi.com
Functionalization of the Oxolane Ring System
The oxolane (tetrahydrofuran) ring is generally chemically inert. Direct functionalization of the saturated C-H bonds of the ring is challenging and often requires advanced synthetic methods like catalytic C-H activation, which can lack selectivity. researchgate.netthieme-connect.com
A more practical and common strategy is to employ an oxolane precursor that is already functionalized. For example, syntheses can start from derivatives of 2-deoxy-D-ribose to introduce hydroxyl groups onto the oxolane ring. google.com Similarly, using a substituted γ-butyrolactone in the reductive amination step would lead to a correspondingly substituted oxolane ring in the final product. This approach offers superior control over the position and type of functionalization.
Formation of Conjugates and Prodrugs for Research Purposes
The piperazine moiety is an excellent scaffold for creating conjugates and prodrugs. google.comacs.orggoogle.com These derivatives are synthesized for specific research purposes, such as improving drug delivery or enabling in vivo imaging.
Prodrugs for Enhanced Solubility and Permeability: Prodrugs are inactive precursors that are converted into the active drug within the body. The piperazine nitrogen can be used as an attachment point for promoieties that enhance properties like water solubility or membrane permeability. For example, piperazine derivatives can be linked via ester bonds to parent drugs to improve their characteristics for percutaneous delivery. nih.govnih.gov In other cases, introducing a piperazine moiety itself can improve aqueous solubility, eliminating the need for a phosphate (B84403) "pre-prodrug" strategy. acs.org
Conjugates for PET Imaging: Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires a molecule to be labeled with a positron-emitting radioisotope, such as Carbon-11 (¹¹C). The N-methyl group of the piperazine is an ideal site for introducing a ¹¹C-methyl group. The synthesis involves reacting the demethylated precursor with [¹¹C]methyl triflate. nih.gov Such radiolabeled piperazine derivatives are used to map the distribution of receptors in the brain, providing valuable information for neuroscience research. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C NMR)
No experimental ¹H or ¹³C NMR data for this compound has been found in published literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No mass spectrometry data, including molecular weight confirmation or fragmentation patterns, for this compound is publicly available.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental IR spectrum for this compound has been located.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
No single-crystal X-ray diffraction data for this compound is available in the scientific literature.
Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)
No specific HPLC or GC methods for the purity assessment of this compound have been found.
Molecular and Electronic Structure Investigations
Conformational Analysis of the Piperazine (B1678402) and Oxolane Rings
The conformational flexibility of 1-Methyl-4-(oxolan-2-yl)piperazine is primarily dictated by the puckering of its two constituent heterocyclic rings: the piperazine and the oxolane moieties.
The piperazine ring, a six-membered heterocycle, predominantly adopts a chair conformation , which minimizes both angular and torsional strain. This is the most thermodynamically favorable arrangement. aip.orgresearchgate.net However, other higher-energy conformations such as the boat and twist-boat forms are also possible and can be populated, particularly in different solvent environments or upon binding to a biological target. rsc.orgresearchgate.netias.ac.in The interconversion between these forms, particularly the chair-to-chair ring inversion, proceeds through higher-energy transition states. The energy barrier for this inversion in N-substituted piperazines is a critical parameter for understanding its dynamic behavior. For N-methylpiperazine, this barrier is influenced by the orientation of the methyl group (axial vs. equatorial).
The oxolane (tetrahydrofuran) ring, a five-membered heterocycle, is characterized by its non-planar structure and undergoes a phenomenon known as pseudorotation . aip.orgnih.gov This is a continuous puckering motion where the out-of-plane atom appears to rotate around the ring. The most stable conformations for the tetrahydrofuran (B95107) ring are the envelope (E) and twist (T) forms. aip.orgresearchgate.net High-level ab initio calculations have suggested that for tetrahydrofuran itself, an envelope C_s structure is the equilibrium conformation. aip.org The energy barrier to pseudorotation in tetrahydrofuran is relatively low, indicating significant flexibility. researchgate.net
For the combined molecule, this compound, the lowest energy conformer would likely feature the piperazine ring in a chair conformation with the bulky oxolanyl substituent in an equatorial position to minimize steric hindrance. The oxolane ring itself would exist in a dynamic equilibrium between its various envelope and twist forms.
| Conformer Feature | Description | Estimated Relative Energy (kcal/mol) |
| Piperazine Ring | ||
| Chair (equatorial sub.) | Most stable conformation, minimizes steric and torsional strain. | 0 (Reference) |
| Chair (axial sub.) | Higher energy due to 1,3-diaxial interactions. | 2-4 |
| Twist-Boat | Intermediate energy conformer in the ring inversion pathway. | 5-7 |
| Boat | Higher energy conformer, often a transition state. | 6-8 |
| Oxolane Ring | ||
| Envelope (E) | One atom out of the plane of the other four. | ~0 |
| Twist (T) | Two adjacent atoms are out of the plane on opposite sides. | ~0.1-0.5 |
| Planar | High-energy transition state for pseudorotation. | ~2-4 |
Note: The energy values are estimations based on computational studies of N-methylpiperazine and tetrahydrofuran and may vary for the specific title compound.
Quantum Chemical Calculations on Molecular Orbitals and Electron Density
To understand the electronic behavior of this compound, quantum chemical calculations such as Density Functional Theory (DFT) can be employed. These calculations provide insights into the distribution of electrons within the molecule, its reactivity, and its spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. mdpi.com For molecules containing amine and ether functionalities, the HOMO is often localized on the nitrogen and oxygen atoms due to their lone pairs of electrons.
Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in the molecule. wikipedia.org This information is crucial for understanding electrostatic interactions and the molecule's polarity. In this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the adjacent carbon and hydrogen atoms will carry partial positive charges.
| Parameter | Description | Predicted Value/Location |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | 1.5 to 2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 7.5 to 9.5 eV |
| HOMO Localization | The HOMO is likely localized on the piperazine nitrogen atoms and the oxolane oxygen atom. | |
| LUMO Localization | The LUMO is likely distributed over the carbon and hydrogen atoms of the entire molecular framework. | |
| Mulliken Charges | ||
| Piperazine Nitrogens | Expected to be negative due to high electronegativity. | -0.3 to -0.6 e |
| Oxolane Oxygen | Expected to be the most electronegative atom with a significant negative charge. | -0.5 to -0.8 e |
| Methyl Carbon | Expected to have a slight negative or near-neutral charge. | -0.1 to +0.1 e |
Note: These values are estimations based on DFT calculations reported for similar molecules like 1-Amino-4-methylpiperazine and substituted tetrahydrofurans and should be considered qualitative. nih.govresearchgate.netniscpr.res.in
Analysis of Intermolecular Interactions and Hydrogen Bonding Propensities
The intermolecular forces a molecule can participate in are fundamental to its physical properties and its interactions with biological systems. This compound possesses several features that dictate its interaction profile.
The presence of two tertiary amine nitrogens in the piperazine ring and an ether oxygen in the oxolane ring makes the molecule a potent hydrogen bond acceptor . quora.comacs.org These electronegative atoms with their lone pairs of electrons can interact favorably with hydrogen bond donors, such as water or the side chains of amino acids like serine, threonine, or tyrosine in a protein binding site. nih.gov However, as a tertiary amine, the piperazine moiety lacks a hydrogen atom directly bonded to nitrogen, and therefore cannot act as a hydrogen bond donor. quora.com
| Interaction Type | Description | Potential Sites on this compound |
| Hydrogen Bond Acceptor | The lone pairs on nitrogen and oxygen atoms can accept a hydrogen bond from a donor molecule. | Piperazine nitrogen atoms (N1 and N4), Oxolane oxygen atom. |
| Hydrogen Bond Donor | The molecule lacks N-H or O-H bonds and thus cannot donate hydrogen bonds. | None. |
| Dipole-Dipole Interactions | Arise from the permanent molecular dipole due to the electronegative N and O atoms. | The entire molecule. |
| Van der Waals Forces | Weak, non-specific attractions between all atoms. | The entire molecule. |
Prediction of Molecular Descriptors Relevant to Biological Interactions
To assess the potential of this compound as a biologically active compound, various molecular descriptors can be calculated. These descriptors provide a quantitative estimation of a molecule's physicochemical properties, which are often correlated with its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). gjpb.deelsevierpure.com
Commonly calculated descriptors include:
Molecular Weight (MW): The mass of the molecule.
LogP (octanol-water partition coefficient): A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties.
Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for intermolecular interactions.
Number of Rotatable Bonds: An indicator of molecular flexibility.
These descriptors can be used to evaluate the "drug-likeness" of a molecule, often by applying rules such as Lipinski's Rule of Five.
| Descriptor | Description | Calculated Value |
| Molecular Formula | The elemental composition of the molecule. | C9H18N2O |
| Molecular Weight | The molar mass of the compound. | 170.26 g/mol |
| LogP | A measure of lipophilicity. | ~1.5 - 2.0 |
| Topological Polar Surface Area (TPSA) | A predictor of passive molecular transport through membranes. | ~20 - 30 Ų |
| Hydrogen Bond Donors | Number of N-H or O-H bonds. | 0 |
| Hydrogen Bond Acceptors | Number of nitrogen and oxygen atoms. | 3 |
| Rotatable Bonds | Number of bonds that can rotate freely. | 2-3 |
Note: These values are calculated using standard cheminformatics software and provide a predictive assessment of the molecule's properties.
Biological Evaluation in Preclinical Models and Mechanistic Studies
In Vitro Assays for Biological Activity Assessment
Enzyme Inhibition Studies (e.g., Kinases, Autotaxin)
The piperazine (B1678402) moiety is a common scaffold in the design of enzyme inhibitors. While specific data on the direct inhibitory activity of 1-methyl-4-(oxolan-2-yl)piperazine against kinases or autotaxin is not extensively available in the public domain, studies on structurally related piperazine derivatives have demonstrated significant inhibitory potential against various enzymes.
For instance, a series of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties were synthesized and evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. Several of these compounds exhibited potent VEGFR-2 inhibition, with IC50 values in the nanomolar range, comparable to the established inhibitor sorafenib. nih.gov Specifically, two compounds from the 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one series showed IC50 values of 46.83 ± 2.4 nM and 51.09 ± 2.6 nM against VEGFR-2. nih.gov
Furthermore, other piperazine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. A study on seven piperazine derivatives showed DPP-IV inhibitory activity ranging from 19% to 30% at a concentration of 100 μM. nih.gov Another class of piperazine derivatives, 4-(dimethylaminoalkyl)piperazine-1-carbodithioates, has been identified as noncompetitive inhibitors of α-glucosidase, another enzyme relevant to diabetes. nih.gov The inhibitory constants (Ki) for these compounds against α-glucosidase were in the micromolar range, with the most potent compound, PC1, having a Ki of 5.75 μM. nih.gov
Table 1: Enzyme Inhibition by Piperazine Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 4-(Piperazin-1-yl)quinolin-2(1H)-one derivatives | VEGFR-2 | IC50 values as low as 46.83 nM. | nih.gov |
| Piperazine derivatives | DPP-IV | 19%-30% inhibition at 100 μM. | nih.gov |
| 4-(Dimethylaminoalkyl)piperazine-1-carbodithioates | α-Glucosidase | Noncompetitive inhibition with Ki values in the micromolar range. | nih.gov |
Receptor Binding and Modulation Studies (e.g., 5-HT Receptors, Dopamine (B1211576) Transporters)
For example, certain arylpiperazine derivatives are known to exhibit high affinity for 5-HT1A receptors, while others act as antagonists at 5-HT2A or D2 dopamine receptors. The structural characteristics of the piperazine substituent play a crucial role in determining the receptor binding profile and functional activity. The N-methyl group and the oxolanyl moiety of this compound would be expected to influence its binding affinity and selectivity for various CNS targets. Further research is required to delineate the specific receptor binding profile of this particular compound.
Cellular Assays for Antiproliferative and Cytostatic Effects (e.g., Cancer Cell Lines)
The antiproliferative and cytostatic properties of piperazine-containing compounds have been a significant area of cancer research. Various derivatives have shown promising activity against a range of human cancer cell lines.
A series of novel 4-substituted phenylsulfonyl piperazines with a tetrazole moiety demonstrated significant growth inhibitory activity (GI50 ≤ 0.1 µM) against several cancer cell lines. researchgate.net For instance, compounds 7e and 7n were particularly effective against SiHa (cervical carcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines with GI50 values ≤ 0.2 µM. researchgate.net Other compounds in the same series (7g, 7l, 7p, 7s, and 7t) showed potent activity against the PANC-1 (pancreatic carcinoma) cell line with GI50 values ≤ 0.1 µM. researchgate.net
In another study, 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were synthesized and evaluated for their antiproliferative effects. nih.gov Compounds 8f, 8m, and 8q from this series displayed broad-spectrum activity with IC50 values ranging from 1.47 to 4.68 μM against five different human cancer cell lines, including A549 (lung), MCF-7 (breast), HeLa (cervical), HT29, and HCT-116 (colorectal). nih.gov
Furthermore, a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were tested against the T-47D breast cancer cell line, with five compounds showing higher cytotoxicity than the reference drug staurosporine. nih.gov The most potent compound, a dihalogenated derivative, exhibited an IC50 of 2.73 ± 0.16 µM. nih.gov
Table 2: Antiproliferative Activity of Piperazine Derivatives against Cancer Cell Lines
| Compound Series | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety | SiHa, MDA-MB-231, PANC-1 | GI50 ≤ 0.2 µM | researchgate.net |
| 4-Substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline | A549, MCF-7, HeLa, HT29, HCT-116 | IC50: 1.47 - 4.68 μM | nih.gov |
| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives | T-47D | IC50: 2.73 ± 0.16 µM (most potent) | nih.gov |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 (breast cancer) | Minor toxicity at 1 µg/mL | mdpi.com |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | MCF7 (breast cancer) | IC50 < 20 µM for most active derivatives | mdpi.com |
Evaluation of Antimicrobial Activity against Pathogenic Strains
Piperazine derivatives have been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi.
In one study, a series of novel piperazine derivatives were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. neuroquantology.com Compounds Q2, Q4, and Q5 demonstrated very good activity against S. aureus at a concentration of 100 μg/ml, comparable to the standard drug ciprofloxacin. neuroquantology.com
Another investigation into novel piperazine molecules revealed their effectiveness against several bacterial pathogens. ijcmas.com One compound, RL-308, showed a minimum inhibitory concentration (MIC) of 4 µg/ml against Shigella flexneri and S. aureus, and 8 µg/ml against methicillin-resistant S. aureus (MRSA). ijcmas.com The minimum bactericidal concentration (MBC) for RL-308 was also determined to be 4 µg/ml and 8 µg/ml for these strains, respectively. ijcmas.com
Furthermore, a series of (E)-4-[piperidino-(4'-methylpiperidino-, morpholino-)N-alkoxy]stilbenes, which contain a piperidine (B6355638) or morpholine (B109124) ring (structurally related to piperazine), were tested for their antimicrobial properties. nih.gov Several of these compounds, such as 3b, 3c, 3f, 3g, 3h, 3k, and 3l, exhibited good antibacterial activity against S. aureus. nih.gov
Table 3: Antimicrobial Activity of Piperazine Derivatives
| Compound Series/Name | Pathogenic Strain(s) | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| Piperazine derivatives (Q2, Q4, Q5) | Staphylococcus aureus | Good activity at 100 µg/ml | neuroquantology.com |
| Piperazine compound RL-308 | Shigella flexneri, S. aureus, MRSA | MIC: 4-8 µg/ml; MBC: 4-8 µg/ml | ijcmas.com |
| (E)-4-[piperidino-(4'-methylpiperidino-, morpholino-)N-alkoxy]stilbenes | Staphylococcus aureus, Bacillus subtilis, Streptococcus faecalis | Good antibacterial activity | nih.gov |
| Isoxazole-substituted piperazine derivatives | Mycobacterium smegmatis | MIC as low as 8.00 µg/mL | researchgate.net |
| Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives | Various bacteria and fungi | Moderate antibacterial and good antifungal activity | researchgate.net |
Investigations into Antiviral and Anti-inflammatory Properties
The piperazine scaffold has been utilized in the development of antiviral agents. Research has shown that piperazine and its derivatives can exhibit activity against various viruses.
A study on the antiviral activity of piperazine against Chikungunya virus (CHIKV) revealed that it binds to the conserved hydrophobic pocket of the viral capsid protein. nih.gov This binding suggests that piperazine derivatives could be developed as alphaviral inhibitors. nih.gov In a separate study, 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues were identified as novel inhibitors of CHIKV, with an optimized compound showing an EC50 value of 3.95 μM. researchgate.net
Furthermore, 1-aryl-4-arylmethylpiperazine derivatives have been designed and synthesized as Zika virus (ZIKV) inhibitors. nih.gov These compounds were identified as ZIKV entry inhibitors and also showed inhibitory activity against coronavirus and influenza A virus at low micromolar concentrations, suggesting a potential for broad-spectrum antiviral activity. nih.gov
Information regarding the specific anti-inflammatory properties of this compound is limited in the currently available literature. However, the modulation of inflammatory pathways is often linked to the inhibition of enzymes like kinases, which, as mentioned earlier, is a known activity of some piperazine derivatives.
Cellular Viability and Biochemical Pathway Analysis (excluding toxicity profiles)
Cellular viability assays are fundamental in preclinical research to understand the effect of a compound on cell survival and proliferation. The MTT assay is a commonly used method for this purpose.
In studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, cellular viability was assessed in both normal (3T3) and cancer (4T1) cell lines. mdpi.com These compounds showed minor effects on the viability of normal cells at a concentration of 1 µg/mL, indicating a degree of selectivity. mdpi.com
Further mechanistic studies on antiproliferative piperazine derivatives have delved into their effects on cellular biochemical pathways. For example, some 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were found to induce DNA damage and activate the G2/M cell cycle checkpoint in HCT-116 cells. nih.gov Similarly, certain 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were shown to cause cell cycle arrest at the S phase and induce apoptosis. nih.gov
In Vivo Studies in Animal Models to Explore Biological Responses
In vivo research in animal models is a cornerstone of preclinical drug development, offering a dynamic system to assess the pharmacological effects, target engagement, and metabolic fate of a novel compound. Although specific studies on this compound are not documented, the broader class of piperazine derivatives has been extensively evaluated in various animal models.
Evaluation of Pharmacological Effects in Disease Models (e.g., Neurological, Infectious)
The piperazine scaffold is a well-established pharmacophore in neuropharmacology, with numerous derivatives investigated for their potential in treating a range of neurological and psychiatric disorders. silae.it
Neurological Disease Models:
Piperazine derivatives have shown promise in models of various neurological conditions. For instance, certain arylpiperazine derivatives have demonstrated neuroprotective effects. In studies involving rodent models, these compounds have shown the ability to mitigate neuronal damage. silae.it It is hypothesized that compounds like this compound, which combine the piperazine nucleus with other functional groups, may exhibit similar or enhanced neuropharmacological activities.
Many piperazine analogs have been evaluated for their anxiolytic properties. silae.it These effects are often attributed to their interaction with serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is a key target in the treatment of anxiety and depressive disorders. silae.it Compounds such as trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (mCPP) have been shown to act as agonists at these receptors, leading to anxiolytic effects in animal models. silae.it While the specific receptor binding profile of this compound is unknown, its structural similarity to other centrally active piperazines suggests potential for similar anxiolytic activity.
Furthermore, piperazine-containing molecules have been investigated in the context of neurodegenerative diseases like Alzheimer's. Some derivatives have been designed to target multiple aspects of the disease pathology. In vivo studies with some 1,4-disubstituted piperazine derivatives in Alzheimer's disease models have shown potential to reduce disease-related pathologies. researchgate.net
Infectious Disease Models:
The utility of piperazine derivatives extends to infectious diseases, although direct evidence for this compound is lacking. The piperazine ring is a common feature in a variety of antimicrobial agents.
Investigations into Target Engagement and Biomarker Modulation in Animal Tissues
Understanding how a compound interacts with its molecular target in a living organism and the subsequent changes in biological markers are critical aspects of preclinical evaluation. For piperazine-containing compounds, target engagement studies often focus on neurotransmitter systems in the central nervous system.
Positron Emission Tomography (PET) imaging studies in non-human primates using radiolabeled piperazine derivatives have been instrumental in demonstrating target engagement in the brain. For example, PET ligands have been developed to visualize and quantify the occupancy of 5-HT1A receptors. nih.govnih.gov These studies confirm that systemically administered piperazine compounds can cross the blood-brain barrier and bind to their intended targets in a dose-dependent manner. nih.gov
Biomarker studies for piperazine derivatives in animal models often involve measuring changes in neurotransmitter levels or their metabolites in brain tissue or cerebrospinal fluid. For compounds acting on the serotonergic system, a decrease in the firing rate of serotonergic neurons in the dorsal raphe nucleus is a common biomarker of 5-HT1A receptor agonism.
While no specific target has been identified for this compound, the collective data from its analogs suggest that its primary targets are likely to be within the central nervous system, potentially modulating serotonergic or other neurotransmitter pathways.
Studies on Metabolism and Metabolic Pathways in Preclinical Species (excluding ADMET profiles focusing on safety)
The metabolic fate of a drug candidate is a key determinant of its efficacy and duration of action. Studies in preclinical species such as rats and dogs are essential to identify major metabolites and elucidate metabolic pathways.
For N-substituted piperazine compounds, common metabolic transformations include N-dealkylation, hydroxylation of the piperazine ring and any attached alkyl or aryl groups, and subsequent conjugation reactions. For instance, in studies with N-triphenylmethylmorpholine, a compound with a related heterocyclic structure, hydrolysis to triphenylcarbinol and morpholine was a primary metabolic step in both rats and dogs. nih.gov The resulting fragments then underwent further oxidation and conjugation. nih.gov
The presence of the N-methyl group in this compound suggests that N-demethylation is a likely metabolic pathway. The tetrahydrofuran (B95107) (oxolane) ring may also be subject to metabolic transformation. While the metabolism of tetrahydrofuran itself is not extensively characterized in the context of drug metabolism, furan, its unsaturated parent compound, is known to be metabolized to reactive electrophilic species. nih.gov However, saturated rings like tetrahydrofuran are generally less prone to such bioactivation. nih.gov
The following table summarizes the potential metabolic pathways for this compound based on the metabolism of structurally related compounds in preclinical species.
| Metabolic Pathway | Description | Preclinical Species (Observed in Analogs) |
| N-Demethylation | Removal of the methyl group from the piperazine nitrogen. | Rat, Dog |
| Ring Hydroxylation | Addition of a hydroxyl group to the piperazine or tetrahydrofuran ring. | Rat, Dog |
| Oxidative Ring Opening | Cleavage of the piperazine or tetrahydrofuran ring structure. | Rat |
| Conjugation | Glucuronidation or sulfation of hydroxylated metabolites. | Rat, Dog |
It is important to emphasize that these are predicted pathways based on analogy, and dedicated metabolism studies of this compound would be required for confirmation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Identification of Key Pharmacophoric Features within the 1-Methyl-4-(oxolan-2-yl)piperazine Scaffold
The this compound scaffold is characterized by several key pharmacophoric features that are crucial for its biological activity. These features, inherent to the piperazine (B1678402) and oxolane rings, contribute to its potential as a building block in drug design. mdpi.comnih.gov
The core of the molecule is the piperazine ring , a six-membered heterocycle with two opposing nitrogen atoms. This ring system offers several important characteristics:
Basic Nitrogen Atoms: The nitrogen atoms of the piperazine ring are typically basic, allowing them to form salt bridges and hydrogen bonds with biological targets. This basicity is often crucial for the pharmacokinetic properties of a drug molecule. mdpi.com
Conformational Flexibility: The piperazine ring can adopt various conformations, such as chair and boat forms, which allows it to adapt to the shape of different binding sites.
Scaffolding Properties: The piperazine ring serves as a versatile scaffold, allowing for the attachment of various substituents at its nitrogen atoms, thereby modulating the compound's biological activity and selectivity. mdpi.com
The 1-methyl group attached to one of the piperazine nitrogens is another significant feature. This small alkyl group can influence the compound's lipophilicity, metabolic stability, and steric interactions within a binding pocket.
The 4-(oxolan-2-yl) substituent introduces the tetrahydrofuran (B95107) (oxolane) ring, which also possesses key pharmacophoric elements:
Hydrogen Bond Acceptor: The oxygen atom within the oxolane ring can act as a hydrogen bond acceptor, forming crucial interactions with biological macromolecules.
Chiral Center: The C2 position of the oxolane ring is a chiral center, meaning the compound can exist as different stereoisomers. This stereochemistry can have a profound impact on biological activity.
These pharmacophoric features collectively define the potential of the this compound scaffold to interact with a variety of biological targets.
Impact of Substituent Variations on Biological Potency and Selectivity
While direct and extensive structure-activity relationship (SAR) studies on this compound itself are not widely published, the impact of substituent variations can be inferred from studies on related piperazine-containing compounds. nii.ac.jpresearchgate.net The versatile nature of the piperazine ring allows for systematic modifications to fine-tune biological activity. researchgate.net
Table 1: Hypothetical Impact of Substituent Variations on the this compound Scaffold
| Position of Variation | Type of Substituent | Potential Impact on Biological Activity |
| Piperazine Ring (N1) | Replacement of methyl with larger alkyl or aryl groups | May alter lipophilicity, steric hindrance, and receptor affinity. |
| Piperazine Ring (N4) | Modification of the oxolane ring | Opening the oxolane ring or introducing substituents could affect hydrogen bonding and target engagement. |
| Oxolane Ring | Introduction of substituents (e.g., hydroxyl, amino) | Could introduce new hydrogen bonding opportunities and alter polarity. |
For instance, in other series of piperazine derivatives, altering the substituent on one of the nitrogen atoms has been shown to significantly affect potency and selectivity for various receptors. nii.ac.jp Replacing the methyl group on the N1 position with larger or more complex moieties could lead to enhanced or diminished activity depending on the specific biological target. Similarly, modifications to the oxolane ring, such as the introduction of additional functional groups, could create new interaction points with a receptor, potentially increasing potency or altering the selectivity profile.
Elucidation of Specific Interactions with Biological Targets
The specific interactions of this compound with biological targets are not extensively documented in publicly available literature. However, based on the known pharmacology of piperazine-containing drugs, it is plausible that this scaffold could interact with a range of receptors and enzymes. nih.govnih.gov
Piperazine derivatives are known to target a variety of biological systems, including:
G-Protein Coupled Receptors (GPCRs): Many piperazine-containing drugs act as antagonists or agonists at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. researchgate.net The basic nitrogen of the piperazine ring is often a key interaction point with acidic residues in the transmembrane domains of these receptors.
Ion Channels: Some piperazine derivatives have been shown to modulate the activity of ion channels. pharmacophorejournal.com
Enzymes: The piperazine scaffold can be incorporated into enzyme inhibitors, where it may interact with the active site or allosteric sites. pharmacophorejournal.com For example, piperazine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov
Stereochemical Influences on Biological Activity
The presence of a chiral center at the C2 position of the oxolan-2-yl group means that this compound can exist as two enantiomers: (R)-1-Methyl-4-(oxolan-2-yl)piperazine and (S)-1-Methyl-4-(oxolan-2-yl)piperazine. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities.
This difference in activity arises from the three-dimensional nature of drug-receptor interactions. Biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers of a chiral ligand. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind with lower affinity or not at all. In some cases, one enantiomer may even have an antagonistic effect compared to the other.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can provide predictive insights into the design of new, more potent analogs. benthamopen.com
While a specific QSAR model for this compound is not described in the available literature, numerous QSAR studies have been conducted on various classes of piperazine derivatives. nih.govnih.gov These studies often identify key molecular descriptors that are correlated with biological activity.
Table 2: Common Descriptors Used in QSAR Models of Piperazine Derivatives
| Descriptor Type | Examples | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic properties of the molecule, which are important for electrostatic interactions. nih.gov |
| Steric | Molecular weight, molecular volume, shape indices | Relates to the size and shape of the molecule, which influences how it fits into a binding site. |
| Topological | Connectivity indices, Kier & Hall indices | Encodes information about the branching and connectivity of the molecule. |
| Hydrophobic | LogP, molar refractivity | Describes the lipophilicity of the molecule, which affects its solubility and membrane permeability. |
These QSAR models can be used to predict the activity of new, unsynthesized piperazine derivatives, thereby guiding synthetic efforts towards more promising compounds. For the this compound scaffold, a QSAR study could help to elucidate the optimal properties for the substituents on both the piperazine and oxolane rings to maximize a desired biological effect. For example, a 2D-QSAR model for aryl alkanol piperazine derivatives identified descriptors related to atom-type counts, dipole moment, and partial negative surface area as being important for 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov
Computational and Theoretical Chemistry Applications in Compound Design and Analysis
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of a ligand and for predicting its affinity for a specific target.
In the case of 1-Methyl-4-(oxolan-2-yl)piperazine, molecular docking simulations can be employed to screen for potential protein targets. For instance, the piperazine (B1678402) moiety is a common scaffold in compounds targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters. researchgate.net Docking studies could elucidate how the 1-methyl and 4-(oxolan-2-yl) substituents influence the binding affinity and selectivity towards different receptors.
A hypothetical docking study of this compound against a panel of aminergic GPCRs could reveal key interactions. The protonatable nitrogen atom of the piperazine ring might form a crucial charge-reinforced hydrogen bond with an acidic residue, such as an aspartic acid, in the receptor's binding pocket. researchgate.net The oxolane group could engage in hydrophobic or hydrogen bonding interactions within a sub-pocket, while the methyl group might contribute to van der Waals interactions, further stabilizing the complex.
Table 1: Hypothetical Molecular Docking Results for this compound against Various Receptor Targets
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dopamine (B1211576) D2 Receptor | -8.5 | Asp114, Phe389, Trp386 |
| Serotonin (B10506) 5-HT2A Receptor | -7.9 | Asp155, Phe339, Phe340 |
| Histamine H1 Receptor | -7.2 | Asp107, Lys191, Tyr431 |
Note: The data in this table is illustrative and based on typical outcomes of molecular docking simulations for similar compounds.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand and the dynamics of the binding process.
For this compound, MD simulations can be used to assess the stability of the predicted binding poses obtained from docking. These simulations can reveal whether the key interactions are maintained over time and can identify any conformational changes in the protein or the ligand upon binding. For example, an MD simulation could show that the piperazine ring of the compound maintains a stable chair conformation within the binding site, which is often crucial for the bioactivity of piperazine-containing drugs.
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model can be used for the de novo design of new molecules with desired biological activity or for virtual screening of large compound libraries to identify potential hits.
A pharmacophore model for a target of interest for this compound could be developed based on the structures of known active ligands. Such a model might include features like a hydrogen bond acceptor (from the oxygen of the oxolane ring), a positive ionizable feature (from the protonated piperazine nitrogen), and hydrophobic regions corresponding to the cyclic structures.
This pharmacophore model could then be used to virtually screen databases of commercially available compounds to find other molecules that fit the model and are therefore likely to be active. It can also guide the de novo design of novel compounds by providing a template for assembling fragments with the desired pharmacophoric features.
In Silico Prediction of Compound Properties Relevant to Research
In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of compounds, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. nih.gov These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties and to avoid potential liabilities. nih.gov
For this compound, various properties can be predicted using computational tools. These predictions help in assessing its potential as a research chemical or a starting point for drug development.
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Implication for Research |
| Molecular Weight | 184.26 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five) |
| LogP (Lipophilicity) | 0.8 | Indicates good balance between solubility and permeability |
| Topological Polar Surface Area (TPSA) | 28.6 Ų | Suggests good potential for blood-brain barrier penetration |
| Number of Hydrogen Bond Donors | 0 | Favorable for membrane permeability |
| Number of Hydrogen Bond Acceptors | 3 | Contributes to solubility and target binding |
| Aqueous Solubility (LogS) | -1.5 | Indicates moderate solubility |
Note: The data in this table is based on standard in silico prediction models.
These in silico predictions suggest that this compound possesses drug-like characteristics, making it an interesting candidate for further investigation.
Application of Machine Learning and Deep Learning in Compound Optimization
Machine learning (ML) and deep learning (DL) are transforming computational chemistry and drug discovery. mdpi.com These artificial intelligence (AI) approaches can be used to build predictive models for a wide range of properties, from biological activity to toxicity. nih.govnih.gov
In the context of this compound, ML models could be trained on datasets of similar compounds to predict its activity against various targets with higher accuracy than traditional methods. For instance, a quantitative structure-activity relationship (QSAR) model could be developed using ML algorithms to correlate the structural features of piperazine derivatives with their biological activity.
Advanced Research Methodologies and Techniques
High-Throughput Screening (HTS) in Compound Libraries for Hit Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. nih.govnumberanalytics.com This automated process is crucial for identifying "hits"—compounds that exhibit a desired effect and serve as starting points for drug development. nih.govassay.works
In the context of identifying novel therapeutic agents, compound libraries are screened to find molecules with intrinsic activity against a biological target. assay.works These libraries are often diverse, containing a wide array of chemical scaffolds to maximize the probability of finding a hit. numberanalytics.comotavachemicals.com The process typically involves several stages, starting with a primary screen of a large compound collection at a single concentration. nih.gov Hits from this initial screen are then subjected to confirmatory screens and dose-response studies to validate their activity and determine their potency. nih.gov
The success of an HTS campaign is heavily dependent on the quality of the compound library and the robustness of the assay. numberanalytics.com Libraries can be universal, offering broad chemical diversity, or specialized, focusing on particular chemical classes or properties, such as CNS-penetrant compounds. otavachemicals.comaxxam.com For instance, the piperazine (B1678402) scaffold, a key feature of "1-Methyl-4-(oxolan-2-yl)piperazine," is recognized as a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds. nih.gov
The ultimate goal of HTS is to identify qualified hits that can be progressed into lead optimization. numberanalytics.comaxxam.com This involves differentiating true active compounds from false positives that may arise from assay interference. assay.worksnih.gov Therefore, a well-designed HTS workflow integrates primary screening with downstream validation and characterization to ensure the selection of high-quality starting points for new drug candidates. numberanalytics.com
Table 1: Key Stages in a High-Throughput Screening (HTS) Campaign
| Stage | Description | Purpose |
| Primary HTS | Initial screening of a large compound library at a single concentration. nih.gov | To identify initial "hit" compounds with desired biological activity. nih.govassay.works |
| Hit Confirmation | Retesting of identified hits, often in triplicate at the same concentration. nih.gov | To eliminate false positives and confirm the activity of the initial hits. nih.gov |
| Dose-Response Screen | Testing confirmed hits at multiple concentrations. nih.gov | To determine the potency (e.g., EC50 or IC50) of the hit compounds. nih.gov |
| Hit Validation | Utilizing orthogonal assays and mechanistic studies to further validate hits. numberanalytics.com | To ensure the hit's activity is specific and to understand its mechanism of action. |
Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Piperazine Core
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional HTS for identifying lead compounds. nih.govnih.gov This method utilizes libraries of small, low-molecular-weight molecules, or "fragments," which are typically less than 300 Daltons in size. nih.gov These fragments serve as efficient starting points for building more potent and selective drug candidates. nih.govnih.gov
A key advantage of FBDD is that it can achieve higher hit rates with smaller library sizes compared to HTS. nih.govyoutube.com A fragment library of just a few thousand compounds is often considered sufficient to explore a significant portion of chemical space. youtube.com The initial hits from an FBDD screen usually have weak binding affinities, but their small size and simplicity provide an excellent foundation for optimization. nih.gov The process involves growing, linking, or merging these fragments to enhance their interaction with the biological target and improve their pharmacokinetic properties. nih.gov
The piperazine ring, a central component of "this compound," is a valuable scaffold in FBDD. nih.govnih.gov Its ability to be readily modified at two nitrogen positions allows for the systematic exploration of chemical space and the optimization of binding affinity and drug-like properties. nih.govnih.gov The piperazine core can contribute to improved solubility and bioavailability of drug candidates. nih.gov
FBDD has proven successful in discovering drugs for a variety of targets, including those previously considered "undruggable," and has been particularly impactful in oncology and CNS disorders. nih.govnih.gov The structural information gained from how fragments bind to a target is a critical component of the FBDD process, often guiding the subsequent medicinal chemistry efforts to evolve fragments into clinical candidates. youtube.com
Table 2: Comparison of HTS and FBDD Approaches
| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |
| Library Size | Large (hundreds of thousands to millions of compounds) youtube.com | Small (a few thousand compounds) nih.govyoutube.com |
| Compound Size | Larger, more complex molecules (e.g., MW ~500 Da) youtube.com | Small, low-complexity molecules (e.g., MW < 300 Da) nih.gov |
| Hit Affinity | Typically in the nanomolar range youtube.com | Weaker, often in the micromolar to millimolar range nih.gov |
| Hit Rate | Generally lower | Generally higher nih.gov |
| Starting Point | A "hit" that is often a more developed molecule | A "fragment" that requires significant optimization nih.gov |
Chemoinformatics and Database Mining for Compound Characterization and Related Research
Chemoinformatics and database mining are indispensable tools in modern chemical research, providing the means to analyze, organize, and extract valuable information from vast datasets of chemical compounds and their associated biological activities. These computational techniques are crucial for the characterization of molecules like "this compound" and for guiding further research.
Publicly accessible chemical databases such as PubChem serve as comprehensive repositories of information on chemical structures, properties, and biological activities. For a given compound, these databases can provide details on its IUPAC name, molecular formula, molecular weight, and computed properties like XLogP3 (a measure of lipophilicity). nih.gov They also link to relevant scientific literature and patents, offering a wealth of information for researchers. nih.gov
Database mining allows researchers to identify trends and relationships within large chemical datasets. For example, by searching for compounds containing the piperazine scaffold, researchers can gain insights into its prevalence in approved drugs and its association with specific therapeutic areas. nih.gov Such analyses have shown that piperazine derivatives are not limited to CNS activity but have a broad range of applications, including as anticancer, antiviral, and anti-inflammatory agents. nih.gov
Furthermore, chemoinformatic tools can be used to predict the properties of novel compounds, screen virtual libraries, and identify potential drug candidates. This computational approach can significantly streamline the drug discovery process by prioritizing compounds for synthesis and experimental testing.
Table 3: Chemoinformatic Data for a Related Piperazine Compound
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-[1-(oxan-2-yl)piperidin-4-yl]piperazine | PubChem |
| Molecular Formula | C15H29N3O | PubChem |
| Molecular Weight | 267.41 g/mol | PubChem |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: Data is for a structurally related compound to illustrate the type of information available through chemoinformatic databases. nih.gov
Patent Literature Analysis for Research Trends and Intellectual Property Landscape
The analysis of patent literature is a critical component of understanding the research and development landscape for a particular chemical entity or class of compounds. Patents provide a detailed record of novel inventions and offer insights into the strategic interests of pharmaceutical companies and research institutions. nih.govnih.govnih.gov
For compounds containing the piperazine moiety, patent analysis reveals a broad and active field of research. The piperazine scaffold is frequently claimed in patents for a wide range of therapeutic applications, highlighting its versatility as a building block in drug design. nih.gov These patents often describe novel piperazine derivatives with modified substitution patterns aimed at improving efficacy, selectivity, and pharmacokinetic properties. nih.gov
By examining the patent landscape for compounds related to "this compound," researchers can identify emerging therapeutic targets, novel synthetic methodologies, and potential areas for innovation. For example, patents may disclose the use of specific piperazine derivatives in treating neurodegenerative diseases, cancer, or infectious diseases. google.comgoogle.comgoogle.com
Furthermore, patent analysis is essential for navigating the intellectual property space. It helps researchers to identify existing patents that may cover their own research and to develop strategies for securing patent protection for their novel discoveries. This includes understanding the scope of existing claims and identifying opportunities for new and non-obvious inventions. The synthesis of piperazine-containing compounds is also a subject of patent literature, with inventions often focused on developing more efficient and cost-effective manufacturing processes. google.com
Table 4: Examples of Piperazine Derivatives in Patent Literature
| Patent Number | Title/Subject | Therapeutic Area (if specified) |
| EP1118612A1 | Piperazine derivatives possessing nootropic activity | Neurodegenerative diseases (e.g., Alzheimer's disease) google.com |
| US3119826A | Piperazine derivatives | Cough sedative, vasodilator, anti-ulcer google.com |
| WO1992001679A1 | 1,4-disubstituted piperazines | CNS disorders (e.g., depression, Parkinson's disease) google.com |
| US7119093B2 | 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate | Pharmaceutical composition nih.govgoogle.com |
| KR20050042139A | 3-z-[1-(4-(n-((4-methyl-piperazin-1-yl)-methylcarbonyl)-n-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition | Pharmaceutical composition nih.gov |
Future Research Directions and Academic Perspectives
Exploration of Novel Biological Targets for Piperazine-Oxolane Scaffolds
The piperazine (B1678402) ring is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide array of therapeutic applications. nih.gov Its prevalence is due to favorable physicochemical properties, including high aqueous solubility, basicity that can be readily modulated, and conformational flexibility, which collectively enhance pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net Piperazine derivatives have been successfully developed for a multitude of biological targets, including roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant agents. researchgate.netnih.gov
The combination of this versatile piperazine moiety with an oxolane (tetrahydrofuran) ring in 1-Methyl-4-(oxolan-2-yl)piperazine presents an intriguing scaffold for drug discovery. The oxolane group can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, potentially guiding the compound toward novel biological targets or improving its interaction with existing ones. Future research should systematically screen this compound and its analogs against diverse panels of receptors, enzymes, and ion channels. Given the history of piperazine-containing molecules, promising areas for investigation could include G-protein coupled receptors (GPCRs), kinase families, and transporters. researchgate.netresearchgate.net The goal of this exploratory screening would be to identify novel biological activities and establish initial structure-activity relationships (SAR) for this specific scaffold.
Development of Advanced Synthetic Methodologies for Complex Derivatives
The generation of a diverse chemical library based on the this compound scaffold is essential for comprehensive biological evaluation. Modern synthetic organic chemistry offers a powerful toolkit for creating complex derivatives with high efficiency and control. mdpi.comnih.gov Future research should focus on applying these advanced methodologies to modify the core structure.
Key synthetic strategies could include:
Catalytic Cross-Coupling Reactions: Palladium-catalyzed methods like the Buchwald-Hartwig amination are highly effective for synthesizing N-arylpiperazines. mdpi.comorganic-chemistry.org These reactions could be adapted to create derivatives where the methyl group on the piperazine nitrogen is replaced with various aromatic or heteroaromatic systems, allowing for fine-tuning of electronic and steric properties.
Reductive Amination: This is a cornerstone method for producing N-alkyl analogs. mdpi.com It could be employed to introduce a wide variety of substituents in place of the methyl group, providing access to derivatives with diverse functional groups and physical properties.
Flow Chemistry and Automation: Utilizing continuous flow reactors can enhance reaction efficiency, safety, and scalability. Automating the synthesis of a library of analogs would accelerate the creation of diverse compounds for high-throughput screening.
Novel Cyclization Strategies: Research into new catalytic methods, such as those using ruthenium or iridium complexes, continues to provide innovative ways to construct the piperazine ring itself, potentially allowing for the synthesis of highly substituted or stereochemically complex versions of the scaffold. organic-chemistry.org
Applying these techniques would enable the systematic exploration of the chemical space around the this compound core, facilitating the development of potent and selective modulators of any identified biological targets.
Integration of Multi-Omic Data for Deeper Mechanistic Understanding
Should initial screenings reveal significant biological activity for the this compound class of compounds, a deeper understanding of their mechanism of action will be crucial. The integration of multiple high-throughput "omic" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of a compound's biological effects. nih.govmdpi.com This approach moves beyond identifying a single target to understanding the broader cellular pathways and networks that are modulated. nih.gov
Future research could employ a multi-omic strategy to:
Identify Dysregulated Pathways: By treating cells or model organisms with a lead compound and analyzing changes across the transcriptome, proteome, and metabolome, researchers can identify entire signaling or metabolic pathways that are significantly affected. nih.gov
Discover Biomarkers: Multi-omic data can help uncover biomarkers that predict response or non-response to a compound, which is a critical step in developing personalized medicine. mdpi.comnih.gov
Elucidate Off-Target Effects: This integrated approach can provide a comprehensive profile of a compound's interactions, helping to identify potential off-target effects early in the drug development process.
By correlating molecular changes across different omic layers, researchers can build comprehensive models of a compound's mechanism of action, leading to more informed lead optimization and a higher probability of success in later-stage development. nih.govnih.gov
Application of Artificial Intelligence in Accelerating Research on This Compound Class
Artificial intelligence (AI) and machine learning are transforming the landscape of drug discovery by accelerating timelines and improving the efficiency of research and development. nih.govnih.gov These computational tools can be powerfully applied to the study of the this compound compound class in several key areas.
| AI Application Area | Description | Potential Impact |
| Target Identification & Validation | AI algorithms can analyze the structure of this compound and screen it against vast databases of protein structures to predict potential biological targets. nih.govnih.gov | Rapidly generates hypotheses for biological screening, saving significant time and resources compared to traditional methods. |
| Virtual Screening & Hit Optimization | Machine learning models can be trained on existing structure-activity relationship data to predict the biological activity of virtual libraries of novel derivatives, prioritizing the most promising compounds for synthesis. doi.org | Focuses synthetic efforts on compounds with the highest likelihood of success, increasing the efficiency of the hit-to-lead process. |
| De Novo Drug Design | Generative AI models can design entirely new molecules based on the piperazine-oxolane scaffold that are optimized for desired properties, such as high potency for a target and favorable pharmacokinetic profiles. | Creates novel intellectual property and explores chemical space that may not be intuitively obvious to human chemists. |
| Synthetic Route Prediction | AI tools can analyze a target molecule and propose the most efficient and cost-effective synthetic pathways, drawing from a vast repository of chemical reactions. nih.gov | Streamlines the process of chemical synthesis, reducing development time and the cost of producing new derivatives for testing. |
The integration of AI into the research workflow promises to significantly accelerate the exploration of the this compound scaffold, from initial target discovery to the design of optimized lead candidates. doi.org
Potential for Utilizing this compound in Chemical Biology Probes
Chemical biology probes are small molecules designed to specifically interact with and report on a biological target within a living system. They are invaluable tools for studying protein function, visualizing cellular processes, and identifying drug targets. The this compound scaffold represents a promising starting point for the design of such probes.
The piperazine ring is synthetically tractable, allowing for the strategic introduction of functional handles necessary for probe development. A common strategy involves replacing a non-essential part of the molecule, such as the methyl group, with a linker attached to a reporter tag. For instance, a derivative could be synthesized with a terminal alkyne or azide (B81097) group, enabling covalent attachment to various tags via "click chemistry". nih.gov
Potential applications include:
Fluorescent Probes: Attaching a fluorophore would allow for the visualization of the compound's localization within cells using microscopy, providing insights into its site of action.
Affinity-Based Probes: Immobilizing a derivative on a solid support (e.g., beads) could be used for affinity chromatography to isolate and identify its protein binding partners from cell lysates.
Photoaffinity Probes: Incorporating a photoreactive group would enable the probe to form a covalent bond with its biological target upon UV irradiation, allowing for unambiguous target identification.
By developing chemical biology probes based on this scaffold, researchers could gain a definitive understanding of the molecule's interactions in a biological context, thereby validating its targets and elucidating its mechanism of action.
Conclusion
Summary of Key Research Findings and Methodological Contributions
The synthesis of N-alkylated piperazines, a class to which "1-Methyl-4-(oxolan-2-yl)piperazine" belongs, is a well-established area of organic chemistry. Common synthetic routes include nucleophilic substitution reactions involving an alkyl halide and piperazine (B1678402), reductive amination, and the reduction of carboxamides. mdpi.com Specifically, the synthesis of "1-methyl-4-(dioxolan-2-yl)piperazine", a structurally related compound, has been described. This process involves the reaction of an amide acetal (B89532) with ethylene (B1197577) glycol. prepchem.com This suggests that a potential synthesis for this compound could involve the reaction of N-methylpiperazine with a suitable oxolane-derived electrophile.
The piperazine moiety is a significant structural feature in many biologically active compounds and approved drugs due to its impact on physicochemical properties, such as improving water solubility and oral bioavailability. researchgate.net The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, which often leads to better target affinity and specificity in drug candidates. researchgate.net While no specific biological activity has been reported for "this compound" itself, related structures containing the piperazine and a tetrahydrofuran (B95107) (oxolane) moiety have been investigated. For instance, 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine has been synthesized and evaluated as a potential radioligand for imaging σ1 receptors in the brain, showing low nanomolar affinity for its target. nih.gov
Remaining Academic Challenges and Open Questions
The primary academic challenge concerning "this compound" is the profound lack of dedicated research. The scientific community has yet to publish detailed studies on this specific molecule, leaving a host of open questions:
Optimized Synthesis and Characterization: While general synthetic methods for piperazine derivatives exist mdpi.comnih.govgoogle.com, a specific, optimized, and high-yielding synthesis for "this compound" has not been reported. Detailed characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography is also absent from the literature.
Physicochemical Properties: There is no available data on the key physicochemical properties of this compound, including its pKa, logP, solubility, and stability. Such information is crucial for any potential application in materials science or medicinal chemistry.
Biological Activity Profile: The biological effects of "this compound" are completely unknown. Systematic screening for activity against various biological targets (e.g., receptors, enzymes) would be the first step in exploring its potential as a therapeutic agent or a biological probe.
Pharmacokinetic and Pharmacodynamic Properties: Should any biological activity be discovered, extensive studies would be required to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action at the molecular level.
Potential Applications: Without fundamental research, the potential applications of this compound in any field remain purely speculative.
Broader Implications for Fundamental Chemical and Biological Sciences
Despite the lack of direct research, the study of "this compound" could have broader implications for several scientific disciplines.
Medicinal Chemistry: The piperazine ring is considered a "privileged scaffold" in drug discovery, appearing in a wide array of approved drugs targeting various diseases. mdpi.comnih.gov The combination of the N-methylpiperazine group with an oxolane moiety in "this compound" presents a novel chemical space. Investigating this and similar structures could lead to the discovery of new lead compounds with unique pharmacological profiles. For example, derivatives of piperidine (B6355638), a related heterocyclic amine, have been explored as inhibitors of enzymes in Mycobacterium tuberculosis. nih.gov
Synthetic Methodology: The development of a novel and efficient synthesis for "this compound" could contribute to the toolkit of synthetic organic chemists. Exploring different synthetic strategies could lead to new methodologies applicable to a broader range of substituted piperazines. nih.govnih.gov
Chemical Biology: If this compound is found to have a specific biological activity, it could be developed into a chemical probe to study biological pathways and disease mechanisms. The synthesis of radiolabeled versions, similar to the work done on related piperazine compounds nih.gov, could enable in vivo imaging studies.
Q & A
Q. What are the common synthetic routes for 1-Methyl-4-(oxolan-2-yl)piperazine, and how can reaction yields be optimized?
Synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. For example, diazonium salt coupling with 1-methylpiperazine derivatives under anhydrous conditions can introduce the oxolane (tetrahydrofuran) moiety . Optimization strategies include:
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
Q. What are the typical chemical reactions involving this compound?
- Oxidation : The oxolane ring can undergo oxidation to form lactones using agents like KMnO .
- Alkylation/Substitution : The piperazine nitrogen reacts with alkyl halides or electrophiles under basic conditions .
- Salt Formation : Acid-base reactions with oxalic or HCl yield stable salts for crystallization .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural ambiguities in piperazine derivatives?
Single-crystal X-ray diffraction determines bond lengths, angles, and conformations. For example:
Q. How are structure-activity relationship (SAR) studies designed for piperazine-based therapeutics?
- Functional group variation : Substituents (e.g., trifluoromethyl, methoxy) are systematically modified to assess biological activity .
- Pharmacophore mapping : Computational tools (e.g., molecular docking) identify critical binding motifs .
- In vitro assays : Radioligand binding or enzymatic inhibition tests quantify potency (e.g., IC values) .
Q. What methodological challenges arise when comparing conflicting synthetic protocols?
- Reagent compatibility : Diazonium salts require low temperatures (<5°C) to prevent decomposition, whereas Pd-catalyzed couplings need inert atmospheres .
- Yield discrepancies : Impurities from side reactions (e.g., over-alkylation) necessitate optimized stoichiometry .
- Scale-up limitations : Batch reactors vs. continuous flow systems affect reproducibility .
Q. How do computational methods predict the pharmacokinetic properties of this compound?
Q. What strategies address low bioavailability in piperazine derivatives?
- Salt formation : Hydrochloride salts improve aqueous solubility .
- Prodrug design : Esterification of hydroxyl groups enhances membrane permeability .
- Nanoparticle encapsulation : Liposomal formulations increase circulation half-life .
Methodological Considerations
Q. How are reaction mechanisms validated for piperazine derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
